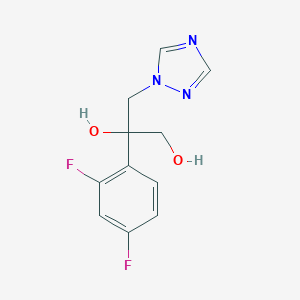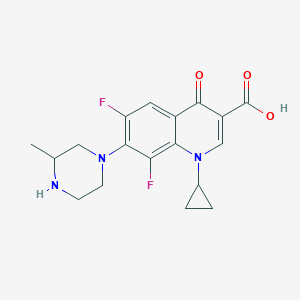
磺胺环丙沙星
描述
Sulfociprofloxacin is an organosulfonic acid derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. It carries a sulfo group at position 4 of the piperazine ring, making it a metabolite of ciprofloxacin . This compound is known for its antimicrobial properties and is used in various scientific and medical applications.
科学研究应用
Sulfociprofloxacin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study sulfonation reactions and the behavior of sulfonated derivatives.
Biology: Investigated for its antimicrobial properties and its effects on bacterial DNA gyrase.
Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antimicrobial agents and in the study of drug metabolism and pharmacokinetics.
作用机制
Target of Action
Sulfociprofloxacin, a metabolite of ciprofloxacin , shares the same primary targets as its parent compound. The primary targets are bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV separates the replicated DNA molecules .
Mode of Action
Sulfociprofloxacin inhibits the action of DNA gyrase and topoisomerase IV . It binds to the alpha subunits of DNA gyrase with high affinity, preventing the enzyme from introducing supercoils into the bacterial DNA . This inhibition disrupts the supercoiling process, which is necessary for DNA replication and transcription . As a result, the bacterial DNA replication is halted, leading to cell death .
Biochemical Pathways
Ciprofloxacin, and by extension sulfociprofloxacin, disrupts the DNA replication and transcription processes in bacteria, leading to cell death .
Pharmacokinetics
When given orally, ciprofloxacin exhibits 70% bioavailability and attains peak serum levels ranging between 1.5 and 2.9 micrograms/ml after a single 500-mg dose . Nineteen percent of an oral dose is excreted as metabolites in both urine and feces . It is reasonable to assume that sulfociprofloxacin may have similar ADME properties.
Result of Action
The primary result of sulfociprofloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By inhibiting DNA gyrase and topoisomerase IV, sulfociprofloxacin prevents DNA replication and transcription, disrupting the life cycle of the bacteria .
Action Environment
The action of sulfociprofloxacin, like other antibiotics, can be influenced by various environmental factors. These factors include the presence of other antibiotics, the pH of the environment, and the presence of organic matter . Additionally, the effectiveness of sulfociprofloxacin can be affected by the resistance mechanisms of the bacteria, such as efflux pumps or mutations in the target enzymes .
生化分析
Biochemical Properties
Sulfociprofloxacin interacts with various biomolecules in the body. Like its parent compound ciprofloxacin, it shares a common mechanism of action: inhibition of DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the death of the bacterial cell . The interaction between sulfociprofloxacin and DNA gyrase is likely to be similar to that of ciprofloxacin, involving the formation of a drug-enzyme-DNA complex that inhibits the function of the enzyme .
Cellular Effects
The cellular effects of sulfociprofloxacin are primarily related to its antibacterial activity. By inhibiting DNA gyrase, sulfociprofloxacin prevents bacterial cells from replicating their DNA, thereby stopping their growth and proliferation . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, all of which are disrupted when DNA replication is inhibited .
Molecular Mechanism
The molecular mechanism of action of sulfociprofloxacin involves binding to the bacterial enzyme DNA gyrase, forming a drug-enzyme-DNA complex that inhibits the function of the enzyme . This prevents the supercoiling of bacterial DNA, a necessary step in DNA replication . As a result, bacterial cells are unable to replicate their DNA and proliferate, leading to their death .
Temporal Effects in Laboratory Settings
It is known that ciprofloxacin, the parent compound of sulfociprofloxacin, has a half-life of approximately 4 hours in humans
Dosage Effects in Animal Models
It is known that ciprofloxacin exhibits dose-dependent antibacterial activity, with higher doses resulting in greater bacterial killing
Metabolic Pathways
Sulfociprofloxacin is a metabolite of ciprofloxacin, suggesting that it is produced in the body through the metabolism of ciprofloxacin .
Transport and Distribution
It is known that ciprofloxacin, the parent compound of sulfociprofloxacin, is widely distributed throughout the body after administration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sulfociprofloxacin involves the sulfonation of ciprofloxacin. This process typically includes the introduction of a sulfo group to the piperazine ring of ciprofloxacin. The reaction conditions often involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the rate of sulfonation and to prevent over-sulfonation.
Industrial Production Methods: In an industrial setting, the production of sulfociprofloxacin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: Sulfociprofloxacin undergoes various chemical reactions, including:
Oxidation: The sulfo group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfo group, reverting to ciprofloxacin.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfone derivatives of sulfociprofloxacin.
Reduction: Ciprofloxacin.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Formylciprofloxacin: Another derivative of ciprofloxacin with a formyl group.
Oxociprofloxacin: A derivative with an oxo group.
Comparison: Sulfociprofloxacin is unique due to the presence of the sulfo group, which imparts distinct chemical and biological properties. Compared to ciprofloxacin, sulfociprofloxacin may exhibit enhanced solubility and different pharmacokinetic properties. Formylciprofloxacin and oxociprofloxacin, while similar in structure, have different functional groups that affect their reactivity and biological activity .
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLYZOYQWKDWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146939 | |
| Record name | Sulfociprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105093-21-8 | |
| Record name | Sulfociprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfociprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOCIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the concentration of sulfociprofloxacin in the body after ciprofloxacin administration?
A1: Research suggests that sulfociprofloxacin, along with other ciprofloxacin metabolites (oxociprofloxacin and desethylenciprofloxacin), is found in significantly lower concentrations in both plasma and tissues compared to the parent drug, ciprofloxacin. Specifically, a study examining ciprofloxacin distribution in lung and bronchial tissues found metabolite concentrations to be 10 to 100 times lower than ciprofloxacin concentrations. [] This suggests that the therapeutic efficacy of ciprofloxacin is primarily attributed to the parent compound rather than its metabolites. []
Q2: Are there any studies comparing the efficacy of ciprofloxacin to its metabolite sulfociprofloxacin?
A2: While the provided research [] highlights the significantly lower concentration of sulfociprofloxacin compared to ciprofloxacin, it doesn't directly compare their efficacy. Further research is needed to determine if sulfociprofloxacin possesses any significant antibacterial activity and to what extent it contributes to the overall therapeutic effect of ciprofloxacin treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)



![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)

![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)

